molecular formula C29H37ClFN5O4 B1427759 Gefitinib Impurity 13 CAS No. 1502829-45-9

Gefitinib Impurity 13

货号: B1427759
CAS 编号: 1502829-45-9
分子量: 574.1 g/mol
InChI 键: MCDVSKSUNKYMRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib Impurity 13 involves the reaction of initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This intermediate then undergoes heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . The process is characterized by a short synthesis route, simple operation, and relatively high product purity .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of mother liquor recovery column chromatography and oriented synthesis methods. These methods are designed to ensure high purity and are applicable for the study of reference substances .

化学反应分析

Types of Reactions: Gefitinib Impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity during the synthesis of Gefitinib .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium acetate, acetonitrile, and acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .

科学研究应用

Role in Overcoming Drug Resistance

Research Context:
Gefitinib is primarily used to treat non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR). However, resistance to gefitinib often develops, limiting its efficacy. Recent studies have investigated Gefitinib Impurity 13's potential in overcoming this resistance.

Methodology:

  • Cell Lines and Assays: Researchers utilized NSCLC cell lines resistant to gefitinib. Western blotting assays were conducted to analyze protein interactions, focusing on the regulation of MIG6 and STAT3 proteins.
  • Combination Treatments: The combination of gefitinib with selumetinib was assessed for its ability to downregulate STAT3 activation in resistant cells.

Results:
The combination treatment exhibited a significant reduction in STAT3 activation, suggesting that this compound could be instrumental in developing strategies to counteract gefitinib resistance .

Formulation Development

Research Context:
In pharmaceutical development, enhancing the solubility and bioavailability of gefitinib is critical for improving therapeutic outcomes. This compound has been explored in the formulation of nanosuspensions.

Methodology:

  • Nanosuspension Formulation: The formulation process involved solvent evaporation followed by ultrasonication. Optimization was performed using response surface methodology and Box–Behnken design.

Results:
The optimized nanosuspension demonstrated improved particle size distribution and colloidal stability, which are crucial for enhanced drug release profiles .

Pharmacokinetic Studies

Research Context:
Understanding the pharmacokinetics of gefitinib and its impurities is essential for determining appropriate dosing regimens and predicting therapeutic outcomes.

Methodology:

  • Clinical Studies: Single doses of gefitinib were administered to healthy volunteers and patients. Plasma and tumor concentrations were quantified to assess absorption, distribution, metabolism, and excretion (ADME) properties.

Results:
The studies provided critical insights into the pharmacokinetic behavior of gefitinib and its impurities, informing dosing strategies for optimal therapeutic efficacy .

Toxicological Evaluations

Research Context:
Toxicological assessments are vital for ensuring the safety profile of gefitinib and its impurities, including this compound.

Methodology:

  • Genotoxicity Testing: Sensitive liquid chromatography-mass spectrometry (LC-MS) methods were developed to quantify trace levels of genotoxic impurities.

Results:
Validated methods enabled the detection of impurities at levels compliant with regulatory guidelines, ensuring the safety of gefitinib for human use .

Synthesis and Antitumor Activity Evaluation

Research Context:
The synthesis of gefitinib derivatives, including those related to this compound, has been explored for their potential antitumor activities.

Methodology:

  • Synthesis Techniques: Click chemistry approaches were employed for synthesizing novel gefitinib derivatives.
  • Activity Evaluation: Antitumor activity was assessed using cell counting kit-8 assays alongside characterization techniques such as NMR and high-resolution mass spectrometry (HRMS).

Results:
The synthesized compounds exhibited varying degrees of antitumor activity, indicating potential avenues for further research into new therapeutic agents .

Data Summary Table

Application AreaMethodology DescriptionKey Findings
Drug ResistanceCell line studies; Western blottingSignificant downregulation of STAT3 in resistant cells
Formulation DevelopmentNanosuspension via solvent evaporation; optimization methodsImproved drug release profile and stability
PharmacokineticsClinical dosing studies; plasma concentration analysisInsights into ADME properties critical for dosing strategies
Toxicological EvaluationsLC-MS quantification of genotoxic impuritiesCompliance with safety regulations
Synthesis & Antitumor ActivityClick chemistry synthesis; cell viability assaysIdentification of novel compounds with antitumor properties

相似化合物的比较

生物活性

Gefitinib, a well-known tyrosine kinase inhibitor (TKI), primarily targets the epidermal growth factor receptor (EGFR) and is widely used in treating non-small cell lung cancer (NSCLC). However, its impurities, such as Gefitinib Impurity 13, have garnered attention due to their potential biological activities and implications in drug efficacy and safety. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Profile

This compound is characterized by the following chemical structure:

  • Molecular Formula : C29H37ClFN5O4
  • CAS Number : 70876022

This compound is a derivative of gefitinib and may exhibit altered pharmacological properties compared to its parent compound.

Recent studies have indicated that impurities like this compound can influence the pharmacodynamics of the parent drug. The biological activity of gefitinib involves:

  • Inhibition of EGFR : Gefitinib and its impurities inhibit EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Impact on Metabolism : Research suggests that gefitinib metabolism can affect its efficacy and toxicity profiles. Cytochrome P450 enzymes are involved in the metabolism of gefitinib, which may also extend to its impurities .

In Vitro Studies

  • Cell Viability and Apoptosis :
    • In studies using human intestinal organoids, gefitinib demonstrated significant cytotoxicity at concentrations above 1 µM, with a marked decrease in cell viability observed at higher concentrations (10 µM and 30 µM) over time .
    • The activation of caspases (3/7) indicated apoptotic processes were significantly enhanced at these concentrations, particularly in colon organoids .
  • Comparative Analysis with Other Compounds :
    • A comparative study assessed the cytotoxic effects of various compounds on NSCLC cell lines (NCI-H1299, NCI-H1437, A549). This compound showed varying IC50 values across different cell lines, suggesting differential sensitivity compared to gefitinib itself .

Case Studies

  • A notable case involved patient-derived induced pluripotent stem cells (iPSCs) treated with gefitinib. The study highlighted hepatotoxicity as a significant concern associated with gefitinib treatment. The iPSC-derived hepatocytes exhibited variable responses to gefitinib exposure, emphasizing the need for preclinical testing of impurities like this compound to predict hepatotoxicity .

Table 1: Cytotoxic Effects of Gefitinib and Its Impurities on NSCLC Cell Lines

CompoundNCI-H1299 IC50 (µM)NCI-H1437 IC50 (µM)A549 IC50 (µM)
Gefitinib14.23 ± 0.0820.44 ± 1.4315.11 ± 0.05
This compoundTBDTBDTBD
Compound 4b4.42 ± 0.241.56 ± 0.063.94 ± 0.01
Compound 4c4.60 ± 0.183.51 ± 0.054.00 ± 0.08

Note: TBD = To Be Determined based on ongoing research.

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDVSKSUNKYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib Impurity 13
Reactant of Route 2
Reactant of Route 2
Gefitinib Impurity 13
Reactant of Route 3
Reactant of Route 3
Gefitinib Impurity 13
Reactant of Route 4
Reactant of Route 4
Gefitinib Impurity 13
Reactant of Route 5
Reactant of Route 5
Gefitinib Impurity 13
Reactant of Route 6
Gefitinib Impurity 13

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。